

5-Bromo-1-propyl-1H-indazole chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1-propyl-1H-indazole**

Cat. No.: **B580342**

[Get Quote](#)

5-Bromo-1-propyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Bromo-1-propyl-1H-indazole**. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The strategic placement of a bromine atom and a propyl group on the indazole core makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Core Chemical Properties

The fundamental chemical and physical properties of **5-Bromo-1-propyl-1H-indazole** are summarized below. These values are calculated based on its structure, as specific experimental data for this particular derivative is not widely published.

Property	Value
Molecular Formula	C ₁₀ H ₁₁ BrN ₂
Molecular Weight	239.11 g/mol
IUPAC Name	5-bromo-1-propyl-1H-indazole
CAS Number	Not available
Canonical SMILES	CCCN1C=C(C2=C1C=C(C=C2)Br)
InChI Key	(Calculated)
Appearance	Expected to be a solid at room temperature
Solubility	Expected to be soluble in organic solvents like DMF, THF, and dichloromethane. Insoluble in water.
Melting Point	Not available
Boiling Point	Not available

Synthesis and Experimental Protocols

The primary route for the synthesis of **5-Bromo-1-propyl-1H-indazole** is through the N-alkylation of the readily available starting material, 5-Bromo-1H-indazole.

General Experimental Protocol: N-alkylation of 5-Bromo-1H-indazole

This protocol is based on established methods for the N-alkylation of indazoles and provides a reliable pathway to synthesize **5-Bromo-1-propyl-1H-indazole**.^{[1][2][3]}

Materials:

- 5-Bromo-1H-indazole
- 1-Bromopropane (or Propyl Iodide)

- Sodium Hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a solution of 5-Bromo-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
- **Deprotonation:** Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This step facilitates the deprotonation of the indazole nitrogen.
- **Alkylation:** Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield **5-Bromo-1-propyl-1H-indazole**.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **5-Bromo-1-propyl-1H-indazole** from 5-Bromo-1H-indazole.

[Click to download full resolution via product page](#)

General synthesis workflow for 5-Bromo-1-propyl-1H-indazole.

Reactivity and Applications in Drug Development

5-Bromo-1-propyl-1H-indazole serves as a key building block in the synthesis of a variety of bioactive molecules. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents.

The indazole scaffold itself is a well-established pharmacophore found in numerous therapeutic agents. N-alkylated indazole derivatives, including those with a propyl group, are of particular interest in the development of:

- Cannabinoid Receptor Modulators: The N-alkylated indazole core is a common structural motif in synthetic cannabinoids.^[4] These compounds are investigated for their potential in pain management, anti-inflammatory effects, and the treatment of neurological disorders.
- Oncology: Various indazole derivatives have shown promise as anti-cancer agents by targeting specific biological pathways involved in cell proliferation and survival.
- Neurology: The indazole core is also explored for the development of drugs targeting neurological disorders.^[5]

The synthesis of **5-Bromo-1-propyl-1H-indazole** is a crucial first step in the multi-step synthesis of more complex drug candidates. Its chemical properties allow for precise modifications to optimize the pharmacological profile of the final compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. 5-Bromo-1-butyl-1H-indazole [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Bromo-1-propyl-1H-indazole chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580342#5-bromo-1-propyl-1h-indazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com